N,N'-bis(4-bromophenyl)-N,N'-bis(4-methylphenyl)-[1,1'-Biphenyl]-4,4'-diamine
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Overview
Description
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromophenyl and tolyl groups attached to a biphenyl core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenyl ketones, while reduction may yield bromophenyl amines.
Scientific Research Applications
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine involves its interaction with specific molecular targets and pathways. The bromophenyl and tolyl groups can interact with various enzymes and receptors, influencing their activity. The biphenyl core provides structural stability and facilitates these interactions.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Similar in structure but lacks the tolyl groups.
4-Bromobiphenyl: Contains a biphenyl core with bromine substituents but lacks the amine groups.
Uniqueness
N4,N4’-Bis(4-bromophenyl)-N4,N4’-di-p-tolyl-[1,1’-biphenyl]-4,4’-diamine is unique due to the combination of bromophenyl and tolyl groups attached to a biphenyl core. This unique structure provides distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C38H30Br2N2 |
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Molecular Weight |
674.5 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-[4-[4-(N-(4-bromophenyl)-4-methylanilino)phenyl]phenyl]-4-methylaniline |
InChI |
InChI=1S/C38H30Br2N2/c1-27-3-15-33(16-4-27)41(37-23-11-31(39)12-24-37)35-19-7-29(8-20-35)30-9-21-36(22-10-30)42(34-17-5-28(2)6-18-34)38-25-13-32(40)14-26-38/h3-26H,1-2H3 |
InChI Key |
IZYYWFVULMDNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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